hydrangenol 8-O-glucoside

描述

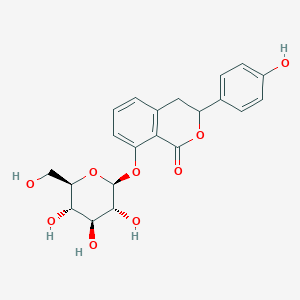

Hydrangenol 8-O-glucoside is a naturally occurring dihydroisocoumarin glycoside found in the plant Hydrangea macrophylla . It is known for its various biological activities, including anti-inflammatory and anti-allergic properties . The compound is characterized by its molecular formula C21H22O9 and a molecular weight of 418.39 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: Hydrangenol 8-O-glucoside can be synthesized through the glycosylation of hydrangenol. The reaction typically involves the use of a glycosyl donor and an acid catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound often involves extraction from the leaves of Hydrangea macrophylla. The leaves are processed to isolate the compound using techniques such as solvent extraction, chromatography, and crystallization .

化学反应分析

Types of Reactions: Hydrangenol 8-O-glucoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acetic anhydride and benzoyl chloride are employed for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Acetylated and benzoylated derivatives.

科学研究应用

Antioxidant Properties

Hydrangenol 8-O-glucoside exhibits significant antioxidant activity, which is crucial for combating oxidative stress linked to various diseases. Research has quantified its antioxidant capacity using methods like Trolox Equivalent Antioxidant Capacity (TEAC) and Oxygen Radical Absorbance Capacity (ORAC). The TEAC values ranged from 1.8 to 3.2 mmol TE/mmol, while ORAC values were between 16.5 and 27.0 mmol TE/mmol . These findings suggest that hydrangenol can effectively neutralize free radicals, contributing to its potential role in disease prevention.

Anti-Diabetic Effects

The compound has been studied for its anti-diabetic potential by evaluating its inhibitory effects on key enzymes involved in carbohydrate metabolism. In vitro assays demonstrated that this compound inhibited α-amylase and α-glucosidase activities by approximately 52% and 51%, respectively . These results indicate that hydrangenol may help regulate blood sugar levels, making it a candidate for diabetes management.

Cholinesterase Inhibition

This compound has also been investigated for its anti-cholinesterase effects, which are relevant in the context of neurodegenerative diseases such as Alzheimer's. Studies have shown that it acts as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), providing a potential therapeutic avenue for cognitive enhancement and neuroprotection . The selective inhibition mechanism involves hydrophobic interactions with the enzymes' peripheral anionic site.

Anti-Inflammatory Activity

Research indicates that hydrangenol can modulate inflammatory responses. In cell culture studies involving hydrogen peroxide-induced oxidative stress, hydrangenol significantly enhanced catalase activity and reduced the expression of inflammatory cytokines like TNF-α . These findings underscore its potential as an anti-inflammatory agent, which could be beneficial in conditions characterized by chronic inflammation.

Dermatological Applications

This compound has shown promise in treating skin conditions such as atopic dermatitis. A study found that it improved symptoms associated with this condition when derived from Hydrangea macrophylla . The compound's bioactive properties may contribute to skin barrier function and overall skin health.

Hair Growth Promotion

Recent investigations have explored the effects of hydrangenol on hair growth. In animal models, hydrangenol demonstrated a positive impact on hair follicle cells, enhancing growth through modulation of androgen signaling pathways . This application highlights its potential in cosmetic formulations aimed at hair restoration.

Summary of Bioactivity Findings

| Application | Mechanism | Effectiveness |

|---|---|---|

| Antioxidant Activity | Neutralizes free radicals | TEAC: 1.8-3.2 mmol TE/mmol |

| Anti-Diabetic Effects | Inhibits α-amylase and α-glucosidase | Inhibition: ~52% and ~51% |

| Cholinesterase Inhibition | Dual inhibition of AChE and BChE | Selective non-competitive binding |

| Anti-Inflammatory Activity | Modulates inflammatory cytokines | Reduces TNF-α expression |

| Dermatological Applications | Enhances skin barrier function | Improves symptoms of atopic dermatitis |

| Hair Growth Promotion | Modulates androgen signaling | Promotes hair follicle growth |

作用机制

Hydrangenol 8-O-glucoside exerts its effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine . By inhibiting AChE, the compound increases the levels of acetylcholine, leading to enhanced cholinergic signaling. This mechanism is particularly relevant in the context of neurological diseases and inflammatory responses .

相似化合物的比较

Hydrangenol 8-O-glucoside is unique due to its specific glycosylation pattern and biological activities. Similar compounds include:

Hydrangenol: The aglycone form of this compound, which lacks the glucose moiety.

Thunberginol C: Another dihydroisocoumarin glycoside with similar anti-inflammatory properties.

Agrimonolide: A related compound with distinct pharmacological activities.

These compounds share structural similarities but differ in their glycosylation patterns and specific biological activities .

生物活性

Hydrangenol 8-O-glucoside is a naturally occurring glycoside derived from hydrangenol, primarily found in the plant Hydrangea macrophylla. This compound has garnered attention for its diverse biological activities, particularly its potential therapeutic applications. Key areas of interest include its role as an acetylcholinesterase (AChE) inhibitor, its anti-inflammatory properties, and other pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 418.398 g/mol |

| CAS Number | 67600-94-6 |

Acetylcholinesterase Inhibition

One of the most significant biological activities of this compound is its inhibition of acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter crucial for memory and muscle function. The inhibition of AChE can enhance acetylcholine signaling, which is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Research Findings

- Inhibition Potency : this compound has been shown to exhibit potent AChE inhibitory activity with an IC value of approximately 22.66 ± 1.63 µM .

- Mechanism of Action : The compound acts as a non-competitive inhibitor by interacting with the peripheral anionic site (PAS) of AChE, which prevents the enzyme from effectively hydrolyzing acetylcholine .

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects. It has been shown to suppress the production of various inflammatory mediators, including cytokines and nitric oxide in immune cells.

Key Studies

- Cytokine Production : In vitro studies demonstrate that this compound can significantly reduce levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions .

- Nitric Oxide Suppression : The compound also inhibits nitric oxide production, further contributing to its anti-inflammatory profile.

Other Biological Activities

This compound exhibits additional biological activities that warrant further exploration:

- Antioxidant Activity : Some studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells .

- Potential Antimicrobial Effects : While less studied, there is emerging evidence that hydrangenol derivatives may exhibit antimicrobial activity against certain pathogens .

Comparative Analysis with Related Compounds

Table 1 summarizes the biological activities and structural characteristics of this compound compared to related compounds.

| Compound Name | Structure Type | AChE Inhibition IC | Unique Features |

|---|---|---|---|

| Hydrangenol | Dihydroisocoumarin | Not specified | Parent compound |

| Hydrangenol 4'-O-glucoside | Dihydroisocoumarin Glycoside | Not specified | Different glucosylation position |

| Thunberginol H 8-O-glucoside | Dihydroisocoumarin Glycoside | Not specified | Found in Hydrangea thunbergii |

| This compound | Dihydroisocoumarin Glycoside | 22.66 ± 1.63 µM | Strong AChE inhibition |

Case Studies and Clinical Implications

Recent studies have highlighted the potential clinical implications of this compound:

- Alzheimer's Disease : Its ability to inhibit AChE suggests potential use as a therapeutic agent for Alzheimer's disease, where enhancing cholinergic signaling could improve cognitive function .

- Inflammatory Disorders : The anti-inflammatory properties indicate possible applications in treating conditions characterized by excessive inflammation, such as arthritis or chronic inflammatory diseases .

属性

IUPAC Name |

3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c22-9-15-17(24)18(25)19(26)21(30-15)29-13-3-1-2-11-8-14(28-20(27)16(11)13)10-4-6-12(23)7-5-10/h1-7,14-15,17-19,21-26H,8-9H2/t14?,15-,17-,18+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTPWMTZNXOEIV-VRKGAULQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=C1C=CC=C2OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(OC(=O)C2=C1C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001136569 | |

| Record name | 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67600-94-6 | |

| Record name | 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67600-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does hydrangenol 8-O-glucoside compare to its aglycone, hydrangenol, in terms of its effects on atopic dermatitis in vitro?

A1: Studies indicate that while both this compound and its aglycone, hydrangenol, are present in Hydrangea macrophylla extracts, hydrangenol exhibits more potent anti-inflammatory effects in the context of atopic dermatitis []. Specifically, hydrangenol demonstrated superior inhibition of interleukin 4 (IL-4) gene expression and β-hexosaminidase release, key mediators in allergic inflammation, compared to this compound []. It also displayed stronger inhibition of signal transducer and activator of transcription 6 (STAT6) phosphorylation, a crucial signaling pathway in allergic responses [].

Q2: Can this compound influence cholinesterase activity? What implications might this have for Alzheimer's disease research?

A2: Research suggests that this compound, when modified to this compound pentaacetate (HGP), can act as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) []. These enzymes are involved in acetylcholine breakdown, and their dysregulation is implicated in Alzheimer's disease (AD). Importantly, HGP exhibited a selective and non-competitive mode of inhibition, interacting with the peripheral anionic site (PAS) of both enzymes []. This selective targeting of the PAS distinguishes HGP from other cholinesterase inhibitors and might offer a novel avenue for AD drug development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。